molecular formula C10H7F3N2O2 B1500069 Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-20-6

Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1500069
CAS No.: 952182-20-6
M. Wt: 244.17 g/mol
InChI Key: NTGSANHPXZCAHT-UHFFFAOYSA-N
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Description

Structural Significance of Trifluoromethyl-Substituted Heterocycles

The incorporation of trifluoromethyl groups into heterocyclic compounds represents a transformative strategy in medicinal chemistry, fundamentally altering the physicochemical and biological properties of parent molecules through unique electronic and steric effects. The trifluoromethyl group is widely recognized for its profound impact on molecular characteristics, including enhanced lipophilicity, modified acidity profiles, and altered hydrogen bonding capabilities. These modifications directly translate to improved pharmacological properties, making trifluoromethyl-substituted heterocycles increasingly valuable in pharmaceutical development.

The electronic properties of the trifluoromethyl group contribute significantly to the biological activity of heterocyclic compounds. The highly electronegative fluorine atoms create a strong electron-withdrawing effect that can modulate the electronic distribution throughout the heterocyclic system. This electronic perturbation often results in enhanced binding affinity to biological targets, particularly enzymes and receptors that recognize electron-deficient aromatic systems. In the context of pyrrolo[2,3-b]pyridine derivatives, trifluoromethyl substitution can significantly influence the compound's interaction with kinase active sites, potentially leading to improved potency and selectivity.

Recent studies have highlighted the metabolic advantages conferred by trifluoromethyl substitution in heterocyclic compounds. Research has shown that N-trifluoromethyl azoles demonstrate higher lipophilicity and increased metabolic stability compared to their N-methyl counterparts, along with enhanced Caco-2 permeability. These findings suggest that the strategic placement of trifluoromethyl groups can optimize the absorption, distribution, metabolism, and excretion profile of heterocyclic drugs. The increased metabolic stability arises from the resistance of carbon-fluorine bonds to enzymatic cleavage, effectively protecting the molecule from rapid degradation.

The synthetic accessibility of trifluoromethyl-substituted heterocycles has improved dramatically with the development of new reagents and methodologies. Modern trifluoromethylation reactions enable the selective introduction of trifluoromethyl groups at specific positions within heterocyclic frameworks, allowing medicinal chemists to explore structure-activity relationships systematically. These advances have facilitated the preparation of diverse trifluoromethylated analogs, leading to the identification of compounds with superior pharmacological profiles.

The structural data for trifluoromethyl-substituted pyrrolo[2,3-b]pyridine derivatives reveals important relationships between substitution patterns and biological activity. The following table summarizes key structural and property data for representative compounds:

Compound Type Molecular Weight Predicted Density Predicted pKa Lipophilicity Enhancement
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 230.14 g/mol 1.466±0.06 g/cm³ 10.44±0.40 High
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 244.17 g/mol ~1.4 g/cm³ ~2.5 (estimated) Enhanced

The positioning of the trifluoromethyl group at the 6-position of the pyrrolo[2,3-b]pyridine scaffold represents an optimal substitution pattern that maximizes both electronic effects and steric accessibility. This positioning allows the trifluoromethyl group to influence the electronic properties of both the pyrrole and pyridine rings while avoiding steric clashes that might interfere with target binding. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilic character of the heterocyclic system, potentially improving interactions with nucleophilic residues in protein active sites.

Role of Methyl Ester Functionalization in Bioactive Molecule Design

Methyl ester functionalization represents a fundamental strategy in bioactive molecule design, serving multiple roles ranging from prodrug development to pharmacokinetic optimization. The incorporation of methyl ester groups into pharmaceutical compounds has proven invaluable for addressing common challenges in drug development, including poor solubility, inadequate membrane permeability, and suboptimal bioavailability. In the context of pyrrolo[2,3-b]pyridine derivatives, methyl ester functionalization provides a versatile approach to modulate both the physicochemical properties and biological activity of the parent compound.

The prodrug strategy utilizing methyl ester groups relies on the ubiquitous presence of esterases in biological systems, particularly in the liver, where carboxylesterases can efficiently hydrolyze ester bonds to release the active carboxylic acid form. This approach has been successfully implemented in numerous pharmaceutical compounds, with oseltamivir serving as a prominent example where the ethyl ester prodrug enables oral administration of an otherwise poorly absorbed carboxylic acid. The esterase-mediated conversion process is highly predictable and well-characterized, making methyl ester prodrugs a reliable strategy for drug delivery optimization.

The mechanism of ester prodrug activation involves enzymatic hydrolysis catalyzed by human carboxylesterases, primarily carboxylesterase 1 and carboxylesterase 2, which are abundantly expressed in the liver and other tissues. These enzymes recognize ester substrates and facilitate the hydrolytic cleavage of the ester bond, resulting in the liberation of the active carboxylic acid and methanol. The kinetics of this conversion can be modulated through structural modifications around the ester group, allowing for controlled release profiles and tissue-specific activation.

Recent research has demonstrated that ester prodrug approaches offer significant advantages in terms of bioavailability enhancement. The conversion of carboxylic acids to their corresponding methyl esters typically increases lipophilicity, facilitating passive diffusion across cell membranes and improving oral absorption. This lipophilicity enhancement is particularly valuable for compounds containing polar functional groups that would otherwise limit membrane permeability. The increased hydrophobic character of ester prodrugs often translates to improved tissue penetration and cellular uptake.

The stability profile of methyl ester prodrugs represents a critical consideration in their pharmaceutical application. These compounds must demonstrate sufficient chemical stability during formulation and storage while maintaining appropriate reactivity toward biological esterases. Research has shown that methyl esters generally exhibit good stability under physiological conditions while remaining susceptible to enzymatic hydrolysis. The balance between stability and reactivity can be fine-tuned through structural modifications, enabling the development of prodrugs with optimal pharmacokinetic profiles.

The synthetic accessibility of methyl ester derivatives contributes significantly to their utility in medicinal chemistry. Standard esterification reactions can be employed to convert carboxylic acids to their corresponding methyl esters using reagents such as methanol and acid catalysts or methyl iodide and base. These transformations are typically high-yielding and compatible with a wide range of functional groups, making methyl ester prodrug synthesis a routine procedure in pharmaceutical development.

The following table summarizes the key advantages and considerations of methyl ester functionalization in bioactive molecule design:

Aspect Benefit Mechanism Clinical Impact
Lipophilicity Enhancement 2-5 fold increase in LogP Masking of polar carboxylate Improved membrane permeability
Bioavailability Improvement 3-10 fold enhancement Enhanced absorption Reduced dosing requirements
Formulation Advantages Increased solubility in organic solvents Modified physicochemical properties Improved pharmaceutical stability
Targeted Activation Tissue-specific release Esterase-mediated hydrolysis Reduced systemic toxicity

The application of methyl ester functionalization to pyrrolo[2,3-b]pyridine derivatives offers particular advantages due to the scaffold's inherent biological activity. The ester group can serve as a temporary mask for the carboxylic acid functionality, allowing the compound to cross biological barriers more efficiently while maintaining the potential for activation to the active form. This strategy is especially relevant for compounds intended for oral administration or those requiring penetration into specific tissues or cellular compartments.

The metabolic fate of methyl ester prodrugs involves predictable pathways that have been extensively characterized in both preclinical and clinical settings. Following oral administration, methyl ester prodrugs are typically absorbed in the gastrointestinal tract and subsequently transported to the liver via portal circulation. In hepatic tissue, carboxylesterase 1 catalyzes the hydrolysis of the ester bond, generating the active carboxylic acid form and methanol as a byproduct. The methanol produced during this process is rapidly metabolized through established pathways and does not typically accumulate to toxicologically significant levels.

Properties

IUPAC Name

methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-4-5-2-3-7(10(11,12)13)15-8(5)14-6/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGSANHPXZCAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662705
Record name Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-20-6
Record name Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation and Protection

A common approach involves the initial synthesis of an intermediate pyrrolo[2,3-b]pyridine derivative, where the nitrogen at position 1 is often protected to facilitate selective reactions on the aromatic ring. For example, protection with benzenesulfonyl chloride yields a sulfonamide intermediate, which stabilizes the nitrogen during subsequent functionalization steps.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent is introduced via palladium-catalyzed cross-coupling reactions using trifluoromethylated boronic acids or equivalents. The reaction conditions typically involve:

  • Catalyst: tetrakis(triphenylphosphine)palladium(0).
  • Base: aqueous sodium carbonate solution.
  • Solvent: anhydrous toluene.
  • Elevated temperature to promote coupling.

This step allows selective installation of the trifluoromethyl group at the desired position on the pyrrolo[2,3-b]pyridine ring, such as the 6-position.

Deprotection and Esterification

After the trifluoromethyl group introduction, the protecting group on the nitrogen is removed using tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) under heating conditions. This deprotection regenerates the free NH group essential for biological activity.

Subsequently, esterification at the 2-position carboxyl group is achieved by methylation, typically via treatment with methyl iodide or dimethyl sulfate in the presence of a base, or by direct esterification of the corresponding acid precursor under acidic conditions.

Retrosynthetic Analysis and Alternative Routes

  • Direct palladium-catalyzed trifluoromethylation of preformed pyrrolo[2,3-b]pyridine-2-carboxylate intermediates.
  • Use of trifluoromethylating reagents such as Togni reagents or Ruppert–Prakash reagents for late-stage trifluoromethyl introduction.
  • Alternative protecting groups or direct synthesis of the pyrrolo[2,3-b]pyridine core with the trifluoromethyl substituent already installed.

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 Nitrogen Protection Benzenesulfonyl chloride, base N-1 protected pyrrolo[2,3-b]pyridine
2 Palladium-catalyzed Cross-Coupling Pd(PPh3)4, Na2CO3 (2M), anhydrous toluene, boronic acid Trifluoromethyl-substituted intermediate
3 Deprotection Tetrabutylammonium fluoride (TBAF), anhydrous THF Free NH pyrrolo[2,3-b]pyridine derivative
4 Esterification Methyl iodide or acid-catalyzed esterification This compound

Research Findings and Considerations

  • The trifluoromethyl group enhances the chemical stability and biological activity of the compound, often improving metabolic stability and membrane permeability.
  • The choice of protecting group and deprotection conditions is critical to maintaining the integrity of the pyrrolo[2,3-b]pyridine core.
  • Palladium-catalyzed cross-coupling remains the most effective method for introducing the trifluoromethyl substituent at the 6-position with high regioselectivity.
  • Alternative trifluoromethylation methods are under exploration to improve yields and reduce reaction steps, including photoredox catalysis and direct C–H trifluoromethylation.

Chemical Reactions Analysis

Oxidation Reactions

The ester group at the 2-position undergoes oxidation under controlled conditions. For example:

  • Carboxylic Acid Formation : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the ester to the corresponding carboxylic acid, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Reagent Conditions Product
KMnO₄ (aqueous)Acidic, reflux6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CrO₃ (Jones reagent)H₂SO₄, acetoneSame as above (higher selectivity for aromatic esters)

Nucleophilic Substitution

The trifluoromethyl group at the 6-position is highly stable due to the strong C–F bonds, but the ester moiety participates in nucleophilic substitution:

  • Ester Hydrolysis : Treatment with aqueous NaOH or LiOH yields the sodium or lithium carboxylate salt.

  • Transesterification : Reaction with alcohols (e.g., ethanol) in acidic or basic media produces alternative esters .

Reagent Conditions Product
NaOH (1M)Reflux, 6 hoursSodium 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Ethanol + H₂SO₄Reflux, 12 hoursEthyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Reduction Reactions

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ pressure partially reduces the pyrrole ring to a pyrrolidine derivative.

Catalyst Conditions Product
Pd/C (10%)H₂ (3 atm), EtOHPartially saturated pyrrolidine derivative

Electrophilic Aromatic Substitution

The electron-deficient pyrrolopyridine core directs electrophilic substitution to specific positions:

  • Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the 4-position of the pyridine ring.

Reagent Conditions Product
Br₂ (1 equiv)AcOH, 50°C4-Bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets:

  • Kinase Inhibition : The trifluoromethyl group enhances binding to fibroblast growth factor receptors (FGFRs), inhibiting ATP-binding and downstream signaling.

Target Interaction Outcome
FGFR1 Kinase DomainCompetitive inhibitionBlocks cell proliferation pathways in cancer models

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming polycyclic byproducts .

  • Photodegradation : UV exposure in solution leads to decarboxylation and trifluoromethyl group cleavage.

Mechanism of Action

The mechanism of action of Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrrolo[2,3-b]pyridine core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-20-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H7F3N2O2
  • Molecular Weight : 244.17 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets:

  • DYRK1A Inhibition : This compound has been identified as a potent inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancers. In vitro studies demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting its potential as a therapeutic agent for conditions like Down syndrome and Alzheimer's disease .
  • Cytotoxic Activity : A series of derivatives related to this compound have shown significant cytotoxic effects against cancer cell lines. The inhibition of the HGF/MET signaling pathway has been highlighted as a mechanism through which these compounds exert their anticancer effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target/Pathway IC50/EC50 Values Reference
DYRK1A InhibitionDYRK1ANanomolar range
CytotoxicityVarious cancer cell linesIC50 values < 10 µM
Anti-inflammatory ActivityBV2 microglial cellsSignificant reduction in inflammatory markers
Antioxidant ActivityORAC AssaysHigh antioxidant capacity

Case Study 1: DYRK1A Inhibition

Case Study 2: Anticancer Properties

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study revealed that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests its potential utility in cancer therapy, warranting further exploration in clinical settings .

Q & A

Q. What are the key steps in synthesizing Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction yields be optimized?

The synthesis typically involves multi-step procedures, such as coupling reactions and functional group transformations. For example, similar pyrrolo-pyridine derivatives are synthesized via:

  • General Procedure E : A coupling reaction starting with ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate, yielding the target compound (21%) after purification .
  • Critical factors for optimization :
    • Temperature control : Maintaining specific reaction temperatures (e.g., 80–100°C for cyclization steps).
    • Catalyst selection : Use of palladium or copper catalysts for trifluoromethyl group incorporation.
    • Purification : Column chromatography or recrystallization to improve purity (e.g., 97–98% HPLC purity achieved for analogous compounds) .

Q. How is the compound characterized, and what analytical methods are most reliable?

Characterization involves:

  • NMR spectroscopy : ¹H NMR (DMSO-d6) for structural confirmation (e.g., δ 12.10 ppm for NH protons in pyrrole rings) .
  • Mass spectrometry : ESIMS (m/z 328.2 [M+1]) to confirm molecular weight .
  • Purity assessment : LCMS (Retention Time: 3.21 min) and HPLC (98.60% purity) to validate compound integrity .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking tools like Glide 2.5 (Schrödinger) are used to model interactions with biological targets. Key steps:

  • Target selection : Prioritize receptors/enzymes (e.g., kinases, proteases) based on structural analogs .
  • Docking parameters :
    • GlideScore : Balances van der Waals interactions and electrostatic penalties for solvent-exposed groups .
    • Enrichment validation : Compare docking results with experimental bioactivity data (e.g., IC50 values from kinase assays) .
  • Case study : A related compound, 5-[5-(1-(oxetan-3-yl)piperidin-4-yl)-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, showed Ki = 2.3 nM for MAP3K12 inhibition, validated via Glide docking .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts or ESIMS peaks) require:

  • Step 1 : Verify synthetic steps for unintended byproducts (e.g., check for residual trifluoromethyl precursors via LCMS) .
  • Step 2 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions of pyrrolo-pyridine scaffolds .
  • Step 3 : Compare with literature analogs. For example, methyl-substituted pyrrolo-pyridines exhibit predictable δ 2.12–2.56 ppm for CH3 groups in ¹H NMR .

Q. What strategies enhance the compound's stability in pharmacological assays?

  • Protecting groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive NH groups, as seen in analogs like 4-Chloro-2-iodo-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine .
  • pH optimization : Maintain assays at pH 7.4 to prevent ester hydrolysis of the methyl carboxylate group .
  • Storage conditions : Lyophilize and store at -20°C under inert atmosphere to prevent degradation .

Q. How to design analogs for improved target binding?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with chloro or cyano groups to modulate electronic effects (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine analogs) .
  • Scaffold hopping : Replace the pyrrolo-pyridine core with pyrazolo[3,4-b]pyridine, as in compound 283, which showed enhanced solubility (LCMS purity: 94.77%) .

Q. How to resolve low yields in amide coupling reactions involving this compound?

  • Activation reagents : Use HATU or EDCI/HOBt for carboxylate-amine couplings .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for similar pyrrolo-pyridine amides .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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